1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a fluoro group and an ethoxy group, which is further substituted with a pentane-1-sulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene typically involves multiple steps. One common method starts with the fluorination of benzene to introduce the fluoro group. This is followed by the ethoxylation of the benzene ring to attach the ethoxy group. Finally, the sulfonylation of the ethoxy group with pentane-1-sulfonyl chloride completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate the substitution of the fluoro group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene exerts its effects involves interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect the compound’s behavior in chemical reactions and biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-[2-(methylsulfonyl)ethoxy]benzene
- 1-Fluoro-2-[2-(ethylsulfonyl)ethoxy]benzene
- 1-Fluoro-2-[2-(propylsulfonyl)ethoxy]benzene
Uniqueness: 1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene is unique due to the presence of the pentane-1-sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90183-63-4 |
---|---|
Molekularformel |
C13H19FO3S |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
1-fluoro-2-(2-pentylsulfonylethoxy)benzene |
InChI |
InChI=1S/C13H19FO3S/c1-2-3-6-10-18(15,16)11-9-17-13-8-5-4-7-12(13)14/h4-5,7-8H,2-3,6,9-11H2,1H3 |
InChI-Schlüssel |
URJDLKSMRVXHJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCS(=O)(=O)CCOC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.